3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
Overview
Description
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings fused together
Mechanism of Action
Target of Action
It has been found to exhibit significant anticancer activities , suggesting that it may interact with targets that are crucial for cancer cell survival and proliferation.
Mode of Action
It has been observed that certain derivatives of this compound can induce apoptosis in cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to cell death .
Biochemical Pathways
Given its observed anticancer activity , it is likely that this compound affects pathways related to cell growth and survival.
Result of Action
It has been observed to exhibit significant anticancer activity, suggesting that it may induce cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole interacts with various enzymes and proteins. It has been found to inhibit Raf kinases , and appropriately substituted imidazo-thiazoles could be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to have cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can be synthesized through a multi-step process involving the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives reacting with amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Comparison with Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:
3-Methyl-6-(4-trifluoromethylphenyl)imidazo[2,1-b][1,3]thiazole: This compound has a trifluoromethyl group, which can enhance its chemical stability and biological activity.
6-Phenylimidazo[2,1-b][1,3]thiazole derivatives: These compounds have been studied for their antifungal and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-8-15-12-13-11(7-14(9)12)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZKFFVBKTHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319826 | |
Record name | NSC351164 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25968-20-1 | |
Record name | NSC351164 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC351164 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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